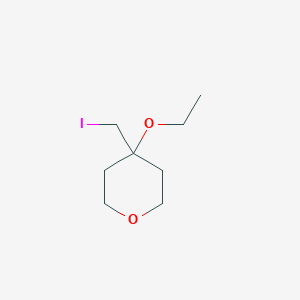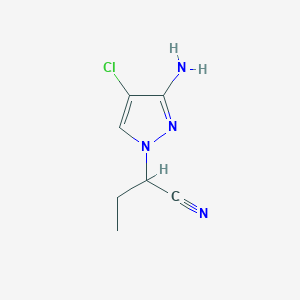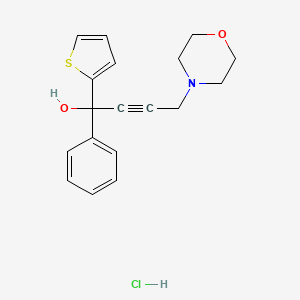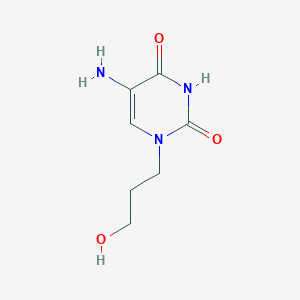
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features both amino and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of amino-alcohols. One common method is the reaction of 5-amino-1-pentanol with a suitable cyclizing agent under controlled conditions . The reaction conditions often include the use of catalysts such as RuHCl(CO)(PPh3)3 or RuCl2(PPh3)4, which facilitate the formation of the desired cyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate the use of advanced catalytic systems to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-(3-hydroxypropyl)pyrazole: This compound shares a similar structure but has a pyrazole ring instead of a pyrimidine ring.
7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides: These compounds have a similar heterocyclic core and are used in medicinal chemistry.
Uniqueness
5-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H11N3O3 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
5-amino-1-(3-hydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c8-5-4-10(2-1-3-11)7(13)9-6(5)12/h4,11H,1-3,8H2,(H,9,12,13) |
InChI-Schlüssel |
XHQYFVNDSSSRDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1CCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


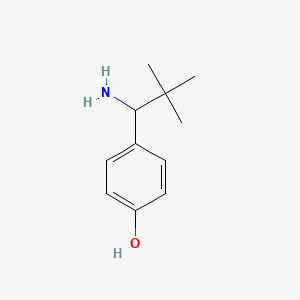
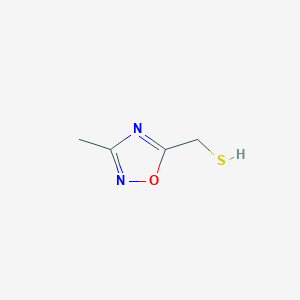
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)

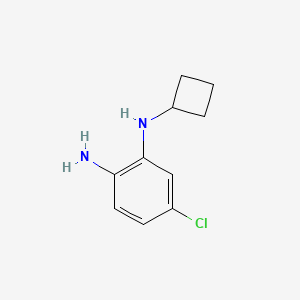
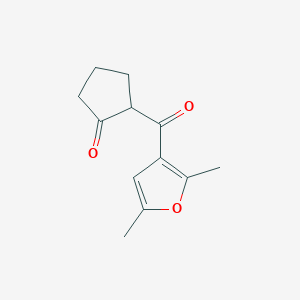
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
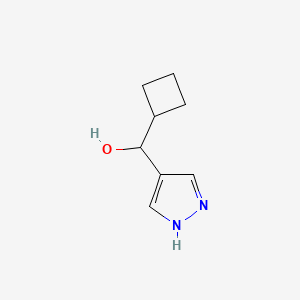
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
